Home > Products > Screening Compounds P131002 > p-Acetamidophenylglucuronide
p-Acetamidophenylglucuronide - 792160-62-4

p-Acetamidophenylglucuronide

Catalog Number: EVT-14287939
CAS Number: 792160-62-4
Molecular Formula: C14H17NO8
Molecular Weight: 327.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

p-Acetamidophenylglucuronide is a metabolite of acetaminophen, primarily formed through the conjugation of acetaminophen with glucuronic acid. This compound plays a significant role in the metabolism of acetaminophen, which is widely used as an analgesic and antipyretic medication. The formation of p-acetamidophenylglucuronide is essential for detoxifying acetaminophen, allowing for its excretion from the body.

Source

p-Acetamidophenylglucuronide is derived from acetaminophen (also known as paracetamol), which is metabolized predominantly in the liver. The enzymatic pathways involved in this process include UDP-glucuronosyltransferases, which facilitate the transfer of glucuronic acid to the hydroxyl group of acetaminophen, resulting in p-acetamidophenylglucuronide and other metabolites such as sulfate conjugates .

Classification

This compound falls under the category of drug metabolites and specifically belongs to the glucuronides, which are a class of compounds formed by the conjugation of glucuronic acid with various substrates. Its chemical classification can be summarized as follows:

  • Chemical Formula: C₁₄H₁₇N₁O₈
  • Molecular Weight: Approximately 327.29 g/mol
  • CAS Number: 792160-62-4
Synthesis Analysis

Methods

The synthesis of p-acetamidophenylglucuronide can be achieved through both enzymatic and chemical methods. The enzymatic synthesis mimics the natural metabolic pathway involving UDP-glucuronosyltransferases, while chemical synthesis can be performed using various reagents and conditions that facilitate glucuronidation.

Technical Details

  1. Enzymatic Synthesis:
    • Enzymes such as UDP-glucuronosyltransferase are used to catalyze the reaction between acetaminophen and UDP-glucuronic acid.
    • This method is preferred for its specificity and efficiency in producing glucuronides.
  2. Chemical Synthesis:
    • Chemical methods may involve the use of protecting groups to stabilize reactive sites during synthesis.
    • Common reagents include acetic anhydride and glucuronic acid derivatives.
Molecular Structure Analysis

Structure

The molecular structure of p-acetamidophenylglucuronide features a phenolic ring with an acetamido group and a glucuronic acid moiety attached through an ether linkage.

Data

  • Molecular Formula: C₁₄H₁₇N₁O₈
  • Molecular Weight: 327.29 g/mol
  • Structural Representation:
    • The structure can be visualized using molecular modeling software, highlighting the connectivity between the phenolic and glucuronic components.
Chemical Reactions Analysis

Reactions

p-Acetamidophenylglucuronide is primarily formed through the conjugation reaction of acetaminophen with glucuronic acid. This reaction is facilitated by UDP-glucuronosyltransferase enzymes.

Technical Details

  1. Conjugation Reaction:
    • The hydroxyl group on acetaminophen reacts with glucuronic acid in a nucleophilic substitution reaction.
    • This process results in the formation of p-acetamidophenylglucuronide along with the release of UDP.
  2. Metabolic Pathways:
    • Approximately 52-57% of administered acetaminophen is converted to inactive glucuronide conjugates, which are then excreted via urine .
Mechanism of Action

The mechanism behind p-acetamidophenylglucuronide's formation involves several steps:

  1. Acetaminophen Administration: After ingestion, acetaminophen is absorbed into the bloodstream.
  2. Liver Metabolism: In the liver, acetaminophen undergoes phase II metabolism where it is conjugated with glucuronic acid.
  3. Formation of p-Acetamidophenylglucuronide: This conjugation results in the formation of p-acetamidophenylglucuronide, facilitating its excretion from the body.

Data from pharmacokinetic studies indicate that this metabolite reaches maximum concentrations approximately three hours after ingestion and has a half-life of around 3.3 hours .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in water due to its polar nature from the glucuronic acid component.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with nucleophiles due to its ether linkage, which can be exploited in further synthetic applications.

Relevant data indicates that p-acetamidophenylglucuronide is a significant metabolite in studies examining drug metabolism and pharmacogenomics .

Applications

p-Acetamidophenylglucuronide has several scientific uses:

  1. Pharmacokinetic Studies: It serves as a biomarker for assessing acetaminophen metabolism in clinical studies.
  2. Toxicology Research: Understanding its formation helps elucidate potential toxic effects related to acetaminophen overdose.
  3. Metabolomics: It plays a role in non-targeted metabolomics studies aimed at identifying genetic variations affecting drug metabolism .
Metabolic Pathways and Enzymatic Regulation of *p*-Acetamidophenylglucuronide Biosynthesis

Role in Phase II Drug Metabolism: Hepatic Conjugation Dynamics

p-Acetamidophenylglucuronide (paracetamol glucuronide) represents the primary inactive conjugate formed during hepatic phase II metabolism of acetaminophen (paracetamol). This biotransformation is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety from UDP-glucuronic acid to the phenolic hydroxyl group of acetaminophen, significantly enhancing its water solubility and facilitating renal excretion [1] [2]. Under therapeutic dosing conditions (1–4 g/day in adults), glucuronidation accounts for 52–57% of acetaminophen metabolism, making it the dominant detoxification pathway [1] [7]. The reaction occurs predominantly in hepatocytes, though minor contributions from renal and intestinal UGTs have been documented [1] [9]. Following conjugation, canalicular transporters (MRP2, BCRP) export the glucuronide into bile for intestinal processing, while basolateral transporters (MRP3, MRP4) facilitate its release into systemic circulation for ultimate renal elimination [2]. This inter-organ transport underscores the systemic coordination required for efficient detoxification.

Table 1: Metabolic Fate of Acetaminophen in Adults

Metabolic PathwayPrimary MetabolitePercentage of DoseKey Transporters
Glucuronidationp-Acetamidophenylglucuronide52–57%MRP2, BCRP, MRP3, MRP4
SulfationAcetaminophen sulfate30–44%Not specified
OxidationNAPQI-derived metabolites5–10%Not specified
Renal excretionUnchanged acetaminophen<5%OATs, OCTs

UDP-Glucuronosyltransferase (UGT) Isoform Specificity: UGT1A1, UGT1A6, and UGT1A9 Contributions

The glucuronidation of acetaminophen is mediated by multiple hepatic UGT isoforms exhibiting distinct kinetic properties and substrate affinities:

  • UGT1A1: Demonstrates atypical Hill kinetics (cooperativity coefficient n = 1.5), with a high capacity (Vmax = 18 nmol/min/mg) but low affinity (Km = 12 mM) for acetaminophen. This isoform dominates metabolism at toxic doses (>10 mM plasma concentrations) due to its high capacity [3].
  • UGT1A6: Exhibits substrate inhibition kinetics, with maximal activity at 1 mM acetaminophen and 50% inhibition at 10 mM. It shows high affinity (Km = 0.8 mM) but lower capacity (Vmax = 4.2 nmol/min/mg), making it critical for low-dose detoxification [3] [7].
  • UGT1A9: Follows classic Michaelis-Menten kinetics (Km = 3.5 mM, Vmax = 15 nmol/min/mg) and contributes substantially across therapeutic to toxic concentrations (0.1–10 mM) due to its broad substrate affinity range [3].

Table 2: Kinetic Parameters of Human UGT Isoforms for Acetaminophen Glucuronidation

UGT IsoformKinetic ModelKm (mM)Vmax (nmol/min/mg)Primary Concentration Range
1A1Hill kinetics (n=1.5)12.0 ± 1.818.0 ± 2.1>10 mM (toxic doses)
1A6Substrate inhibition0.8 ± 0.14.2 ± 0.5<1 mM (therapeutic doses)
1A9Michaelis-Menten3.5 ± 0.415.0 ± 1.70.1–10 mM (broad range)
2B15Substrate inhibition1.2 ± 0.23.8 ± 0.4<1 mM (therapeutic doses)

Enzyme modulation significantly impacts detoxification efficiency. Co-administration of UGT inhibitors (e.g., phenobarbital or phenytoin) reduces p-acetamidophenylglucuronide formation by 30–60%, diverting metabolism toward oxidative pathways and increasing hepatotoxicity risk in human hepatocyte models [3]. Genetic polymorphisms in UGT1A1 (e.g., Gilbert’s syndrome variants) reduce glucuronidation capacity by 20–30%, further illustrating the critical balance between UGT isoforms in maintaining detoxification efficacy [2] [7].

Comparative Sulfation vs. Glucuronidation Kinetics in Paracetamol Detoxification

Sulfation and glucuronidation represent competing conjugation pathways for acetaminophen detoxification, exhibiting distinct saturation thresholds and developmental trajectories:

  • Sulfation Kinetics: Sulfotransferases (SULT1A1, SULT1A3/4, SULT1E1) exhibit high affinity but low capacity for acetaminophen. This pathway dominates in neonates (sulfate:glucuronide ratio = 3:1) due to early fetal expression of SULT enzymes [1] [5] [9]. Saturation occurs at therapeutic doses (4 g/day), limiting its contribution to 30–44% in adults [1] [7].
  • Glucuronidation Kinetics: UGTs display lower affinity but higher capacity than SULTs. Glucuronidation increases proportionally with dose until saturation at supratherapeutic levels (>10 g), where its contribution plateaus at ~40% of total metabolism [1] [9]. In adults, glucuronidation exceeds sulfation by 1.5-fold, making it the predominant detoxification route [2].

Pathway Shunting occurs under specific physiological conditions:

  • Fasting: Redirects metabolism from glucuronidation to oxidation (2.5-fold NAPQI increase) by depleting UDP-glucuronic acid stores and inducing CYP2E1 [1].
  • Overdose (>7 g): Saturates sulfation first (reducing its contribution to <20%), followed by glucuronidation saturation at >10 g, thereby increasing the oxidative fraction to >15% and depleting glutathione reserves [1] [7].
  • Obesity/Steatosis: Upregulates UGT1A1 and SULT1A1 expression by 2-fold, increasing both glucuronide and sulfate formation while paradoxically increasing toxicity risk through glutathione depletion [2] [7].

Table 3: Developmental Shift in Acetaminophen Conjugation Pathways

Age GroupGlucuronidation ContributionSulfation ContributionOxidation ContributionSulfate:Glucuronide Ratio
Preterm Neonates5–10%60–80%2–5%6:1 to 8:1
Term Neonates15–30%50–70%3–7%3:1 to 4:1
Adults52–57%30–44%5–10%0.6:1 to 0.8:1

Ontogeny of Glucuronidation Capacity: Neonatal vs. Adult Metabolic Profiling

The biosynthesis of p-acetamidophenylglucuronide exhibits profound developmental regulation, with maturation trajectories varying by UGT isoform:

  • Preterm Neonates (24–32 weeks gestation): Exhibit minimal glucuronidation capacity (formation clearance = 0.049 L/h), representing only 5–10% of total acetaminophen clearance. Sulfation dominates (60–80%) due to precocious SULT1A1/3 expression [4] [9]. The fractional oxidation clearance remains comparable to adults (2–5%), but absolute NAPQI formation is reduced [9].
  • Term Neonates: Glucuronidation increases to 15–30% of clearance, with UGT1A1 activity reaching 30% of adult values. Sulfate-to-glucuronide ratios drop to 3:1 but remain inverted compared to adults [5] [9].
  • Infants to Adults: UGT1A9 shows the most rapid postnatal maturation, increasing 10-fold by 6 months. UGT1A6 matures more gradually, reaching 50% adult activity by age 1 year. UGT1A1 maturation is slowest, requiring 2–5 years to achieve full activity [4] [7].

Maturational Biomarkers were quantified in pharmacokinetic studies:

  • Formation clearance of acetaminophen glucuronide increases linearly with postnatal age (0.02 L/h/day) and gestational age (0.05 L/h/week) in preterm infants [9].
  • The glucuronide-to-sulfate molar ratio in urine rises from 0.2 in preterm neonates to 1.8 in adults, serving as a noninvasive indicator of UGT maturation [4] [5].
  • Oxidative pathway clearance remains constant relative to body weight but decreases as a fraction of total metabolism (from 8% to 5%) as conjugation pathways expand [9].

Table 4: Ontogeny Parameters for Acetaminophen Glucuronidation

Maturational ParameterPreterm NeonatesTerm NeonatesInfants (6mo)Adults
Glucuronide formation clearance (L/h)0.0490.150.852.8
UGT1A1 activity (% adult)<10%30%60%100%
UGT1A6 activity (% adult)15%25%50%100%
UGT1A9 activity (% adult)20%40%90%100%
Sulfate:Glucuronide urinary ratio5.5:13.2:11.2:10.7:1

Properties

CAS Number

792160-62-4

Product Name

p-Acetamidophenylglucuronide

IUPAC Name

6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C14H17NO8

Molecular Weight

327.29 g/mol

InChI

InChI=1S/C14H17NO8/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21)

InChI Key

IPROLSVTVHAQLE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.